Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
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Overview
Description
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a chlorobenzamido group and a dihydroquinolinone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chlorobenzoyl chloride, which is then reacted with 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(4-bromobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
- Sodium 2-(4-fluorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
- Sodium 2-(4-methylbenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
Uniqueness
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is unique due to the presence of the chlorobenzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
sodium;2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4.Na/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15;/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZVJFEEGNZID-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN2NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676321 |
Source
|
Record name | Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169809-59-0 |
Source
|
Record name | Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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